

An In-depth Technical Guide to Coumafuryl and its Synonyms, Fumarin and Tomarin

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumafuryl, a first-generation anticoagulant rodenticide, belongs to the 4-hydroxycoumarin class of vitamin K antagonists.[1] Also known by its synonyms Fumarin and Tomarin, it has been utilized for the control of rodent populations.[2] Its mechanism of action involves the disruption of the vitamin K cycle, leading to fatal hemorrhaging in target species. This guide provides a comprehensive technical overview of **coumafuryl**, including its chemical properties, mechanism of action, toxicological data, and detailed experimental protocols for its analysis and evaluation.

Chemical and Physical Properties

Coumafuryl is a crystalline solid, appearing as a white to pale yellow powder.[3] It is a racemic mixture, containing equal proportions of its two enantiomers due to a chiral center in its structure.[1] Key chemical and physical properties are summarized in the table below.



Property	Value	Reference	
IUPAC Name	3-[1-(2-furyl)-3-oxobutyl]-4- hydroxy-2H-chromen-2-one	[4]	
Synonyms	Fumarin, Tomarin, Krumkil, Ratafin, Lurat	[2]	
CAS Number	117-52-2	[4]	
Molecular Formula	C17H14O5	[4]	
Molecular Weight	298.29 g/mol	[4]	
Melting Point	124 °C	[4]	
Boiling Point	430.6 °C at 760 mmHg [4]		
Solubility	Moderately soluble in water. Soluble in organic solvents like [1] ethanol and ether.		
logP (Octanol/Water)	3.20	[4]	

Mechanism of Action: Inhibition of the Vitamin K Cycle

Coumafuryl exerts its anticoagulant effect by inhibiting the enzyme Vitamin K Epoxide Reductase (VKOR).[5][6] This enzyme is a critical component of the vitamin K cycle, which is essential for the synthesis of active blood clotting factors II, VII, IX, and X in the liver.

The process involves the post-translational gamma-carboxylation of glutamate (Glu) residues on precursor proteins to form gamma-carboxyglutamate (Gla) residues. This carboxylation is powered by the conversion of vitamin K hydroquinone (KH₂) to vitamin K 2,3-epoxide (KO). VKOR is responsible for recycling KO back to vitamin K quinone (K) and subsequently to the active KH₂ form. By inhibiting VKOR, **coumafuryl** depletes the pool of active vitamin K, preventing the carboxylation and activation of clotting factors. This leads to a coagulopathic state and subsequent internal bleeding.[7]

Caption: The Vitamin K cycle and the inhibitory action of **Coumafuryl** on VKOR.



Quantitative Toxicological Data

Coumafuryl is classified as highly toxic to mammals via the oral route.[1] The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance.

Species	Route of Exposure	LD50 Value	Reference
Rat	Oral	25 mg/kg	[4]
Chick	Oral	Toxic effects and 100% mortality observed; specific LD50 not reported.	[4]

Experimental Protocols Protocol for Determination of Coumafuryl in Animal Tissues by HPLC-MS/MS

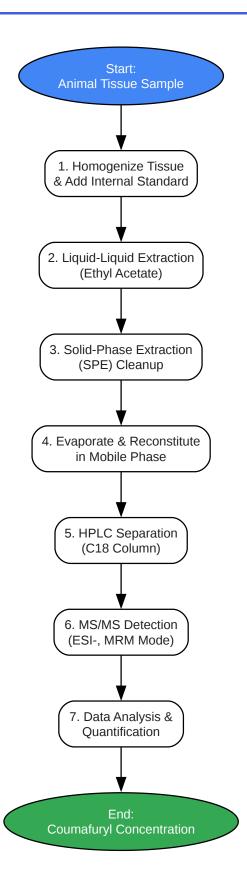
This method allows for the sensitive and simultaneous quantification of **coumafuryl** in biological matrices.[8]

- 1. Sample Preparation and Extraction:
- Homogenize 2.0 g of animal tissue (e.g., liver, kidney).
- Add an internal standard (e.g., warfarin) to the homogenate.
- Extract the sample with 10 mL of ethyl acetate by vigorous mixing.
- Centrifuge to separate the organic and aqueous layers.
- Collect the supernatant (ethyl acetate layer).
- 2. Solid-Phase Extraction (SPE) Cleanup:
- Condition an Oasis HLB SPE cartridge with methanol followed by deionized water.
- Load the ethyl acetate extract onto the cartridge.



- · Wash the cartridge to remove interferences.
- Elute **coumafuryl** with an appropriate solvent (e.g., methanol).
- Evaporate the eluate to dryness and reconstitute in the mobile phase.
- 3. HPLC Separation:
- Column: XDB C18 column or equivalent.
- Mobile Phase: Isocratic mixture of acetic acid-ammonium acetate buffer (5 mmol/L, pH 4.5)
 and methanol (e.g., 30:70, v/v).[8]
- Flow Rate: 0.5 1.0 mL/min.
- Injection Volume: 10 20 μL.
- 4. MS/MS Detection:
- Ionization Mode: Negative Electrospray Ionization (ESI-).[8][9]
- Scan Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Monitor specific parent-to-daughter ion transitions for coumafuryl and the internal standard for quantification and confirmation.
- 5. Quantification:
- Generate a calibration curve using standards of known concentrations.
- Calculate the concentration of coumafuryl in the sample by comparing its peak area ratio to the internal standard against the calibration curve.





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Caption: Experimental workflow for the analysis of **Coumafuryl** in tissues.



Protocol for Acute Oral Toxicity (LD50) Determination

This protocol is based on the principles of the now-deleted OECD Test Guideline 401 and serves as a foundational method for assessing acute oral toxicity.[10]

- 1. Animals and Housing:
- Species: Young, healthy adult rats (e.g., Sprague-Dawley strain), typically of a single sex or both.
- Housing: House animals in appropriate conditions with controlled temperature, humidity, and light cycle. Provide standard diet and water ad libitum.
- Acclimatization: Allow animals to acclimatize for at least 5 days before the study.
- 2. Dose Preparation and Administration:
- Prepare a minimum of 3 dose levels of coumafuryl, plus a vehicle control group. Doses should be spaced to produce a range of toxic effects and mortality rates.
- Administer the substance in a single dose by oral gavage. The volume administered should be kept constant across all animals.
- 3. Experimental Procedure:
- Fast animals overnight prior to dosing.
- Record the body weight of each animal before administration.
- Administer the calculated dose of coumafuryl or vehicle.
- Return animals to their cages and provide access to food and water.
- 4. Observation:
- Observe animals for signs of toxicity and mortality frequently on the day of dosing and at least daily thereafter for 14 days.

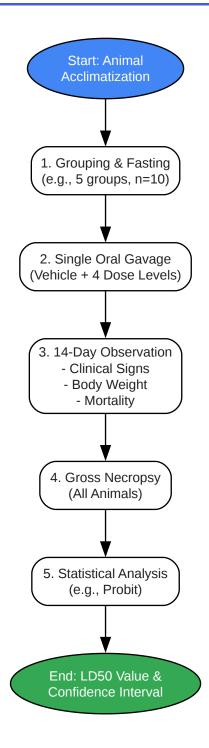






- Record all clinical signs (e.g., changes in skin, fur, eyes, behavior, presence of tremors, convulsions, salivation, diarrhea, lethargy, bleeding).
- Record body weights at regular intervals (e.g., days 0, 7, and 14).
- 5. Necropsy and Data Analysis:
- At the end of the 14-day observation period, euthanize all surviving animals.
- Conduct a gross necropsy on all animals (those that died during the study and those euthanized at termination).
- Analyze the mortality data using appropriate statistical methods (e.g., Probit analysis) to calculate the LD50 with 95% confidence intervals.





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Caption: Generalized workflow for an acute oral toxicity (LD50) study.

Protocol for In Vitro Anticoagulant Activity (Prothrombin Time Assay)

Foundational & Exploratory



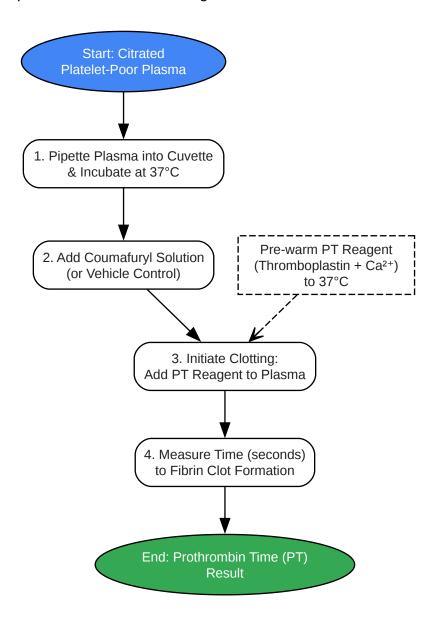


The Prothrombin Time (PT) assay measures the integrity of the extrinsic and common pathways of the coagulation cascade and is used to evaluate the effect of anticoagulants like **coumafuryl**.[11][12]

- 1. Reagents and Samples:
- Plasma: Platelet-poor plasma collected from whole blood using 3.2% sodium citrate as an anticoagulant.[11]
- PT Reagent: A commercial kit containing tissue thromboplastin and calcium chloride.
- Controls: Normal and abnormal plasma controls.
- Test Compound: Coumafuryl dissolved in an appropriate vehicle (e.g., DMSO) and diluted to various concentrations.
- 2. Assay Procedure:
- Pipette a known volume of plasma (e.g., 100 μL) into a cuvette or test tube.
- Add a small volume of the coumafuryl solution or vehicle control and incubate at 37°C for a specified time.
- Pre-warm the PT reagent to 37°C.
- Initiate the clotting reaction by adding a specified volume of the pre-warmed PT reagent (e.g., 200 μ L) to the plasma sample.
- Simultaneously start a timer.
- 3. Measurement:
- Measure the time (in seconds) required for a fibrin clot to form. This can be done manually
 by tilting the tube or using an automated coagulometer that detects changes in optical
 density or mechanical movement.[13]
- The recorded time is the Prothrombin Time.



- 4. Data Analysis:
- Compare the PT of plasma treated with **coumafuryl** to the vehicle control.
- A prolonged PT indicates anticoagulant activity.
- Data can be used to generate a dose-response curve and calculate parameters such as the concentration required to double the clotting time.



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Caption: Workflow for the Prothrombin Time (PT) anticoagulant assay.



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